molecular formula C21H31O3PSi B1601415 Diphenyl[3-(triethoxysilyl)propyl]phosphine CAS No. 52090-23-0

Diphenyl[3-(triethoxysilyl)propyl]phosphine

Cat. No.: B1601415
CAS No.: 52090-23-0
M. Wt: 390.5 g/mol
InChI Key: HXUIUZCAALFHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Diphenyl[3-(triethoxysilyl)propyl]phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives .

Mechanism of Action

The mechanism by which diphenyl[3-(triethoxysilyl)propyl]phosphine exerts its effects involves its ability to form stable complexes with metal ions. The phosphine group acts as a ligand, coordinating with metal centers and stabilizing them. This interaction is crucial in catalytic processes where the metal center is the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl[3-(triethoxysilyl)propyl]phosphine is unique due to its triethoxysilyl group, which allows it to bond with silica surfaces. This property makes it particularly valuable in the preparation of silica-immobilized metal catalysts, a feature not shared by its similar compounds .

Properties

IUPAC Name

diphenyl(3-triethoxysilylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31O3PSi/c1-4-22-26(23-5-2,24-6-3)19-13-18-25(20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,4-6,13,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUIUZCAALFHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546063
Record name Diphenyl[3-(triethoxysilyl)propyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-23-0
Record name Diphenyl[3-(triethoxysilyl)propyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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